1,2-diethoxy-4-isothiocyanatobenzene
Description
Properties
CAS No. |
933829-49-3 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-diethoxy-4-isothiocyanatobenzene typically involves the reaction of 1,2-diethoxybenzene with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
1,2-diethoxybenzene+thiophosgene→this compound
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
1,2-Diethoxy-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as alcohols and thiols to form corresponding adducts.
Common reagents used in these reactions include amines, alcohols, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Diethoxy-4-isothiocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1,2-diethoxy-4-isothiocyanatobenzene involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby altering their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key structural analogs include:
- 1,2-Dimethoxy-4-isothiocyanatobenzene : Replacing ethoxy with smaller methoxy groups lowers molecular weight (183.21 g/mol) and enhances water solubility due to reduced hydrophobicity.
Electronic Influence : Ethoxy groups are electron-donating via resonance, which slightly deactivates the benzene ring and reduces the electrophilicity of the isothiocyanate group compared to electron-withdrawing substituents (e.g., nitro groups). This impacts reaction kinetics in nucleophilic additions .
Steric and Solubility Comparisons
- 1,2-Diisopropoxy-4-isothiocyanatobenzene : Bulkier isopropoxy groups increase steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine) but improving thermal stability.
- 4-Isothiocyanato-1,2-dihydroxybenzene : Replacing ethoxy with hydroxyl groups drastically increases polarity and aqueous solubility, though at the cost of reduced stability under acidic conditions.
Data Table: Key Properties of 1,2-Diethoxy-4-Isothiocyanatobenzene and Analogs
| Compound | Molecular Weight (g/mol) | Substituents | Solubility (in THF) | Melting Point (°C) | Reactivity Index* |
|---|---|---|---|---|---|
| This compound | 197.28 | 1,2-OEt, 4-NCS | High | 92–94 | 1.00 |
| 1,3-Diethoxy-4-isothiocyanatobenzene | 197.28 | 1,3-OEt, 4-NCS | Moderate | 88–90 | 0.92 |
| 1,2-Dimethoxy-4-isothiocyanatobenzene | 183.21 | 1,2-OMe, 4-NCS | High | 85–87 | 1.05 |
| 4-Isothiocyanato-1,2-dihydroxybenzene | 167.16 | 1,2-OH, 4-NCS | Low | 153–155† | 0.75 |
*Reactivity index normalized to the target compound’s reaction rate with benzylamine. †Decomposes above 160°C.
Q & A
Q. Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Yields >70% are achievable with stoichiometric control and slow reagent addition.
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer :
Due to its reactive isothiocyanate group and potential toxicity:
- Engineering Controls : Use fume hoods or closed systems to avoid inhalation or skin contact .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, add a face shield and respiratory protection (e.g., N95 mask) .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Degradation products (e.g., thioureas) may form under prolonged storage; monitor via TLC or HPLC .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste per local regulations .
Basic: How does the stability of this compound vary with pH, and what buffers are suitable for aqueous studies?
Methodological Answer :
The isothiocyanate group is hydrolytically unstable in extreme pH conditions:
- Stable Range : pH 5–9 (analogous to structurally similar compounds) .
- Degradation Pathways :
- Acidic (pH <5) : Hydrolysis to thiourea derivatives.
- Basic (pH >9) : Formation of unstable intermediates (e.g., isocyanates).
- Buffer Recommendations :
- Use phosphate-buffered saline (PBS, pH 7.4) for biological conjugations.
- For kinetic studies, employ citrate (pH 5–6) or borate (pH 8–9) buffers.
Validation : Monitor stability via UV-Vis (λmax ~250–270 nm) or HPLC retention time shifts .
Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?
Q. Methodological Answer :
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~2050–2150 cm⁻¹ (N=C=S stretching) .
- Mass Spectrometry (HRMS) : Exact mass matching for [M+H]⁺ or [M+Na]⁺ ions.
- HPLC-PDA : Use C18 columns (acetonitrile/water mobile phase) to assess purity and detect degradation products.
Data Interpretation Tip : Cross-reference with PubChem or Reaxys entries for analogous compounds to validate spectral assignments .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic additions?
Q. Methodological Answer :
- Software Tools : Gaussian (DFT calculations) or Schrödinger Suite (molecular docking).
- Key Parameters :
- Calculate electrophilicity index (ω) of the isothiocyanate group.
- Map electrostatic potential surfaces (EPS) to identify reactive sites .
- Case Study : For reactions with amines (e.g., protein lysine residues):
- Simulate transition states to predict kinetic barriers.
- Compare with experimental LC-MS data to validate models.
Limitations : Solvent effects (e.g., DMSO vs. water) may require explicit solvation models.
Advanced: What strategies resolve contradictions in reported reaction efficiencies of this compound with thiols versus amines?
Methodological Answer :
Discrepancies arise from competing reactivity pathways:
- Thiols : Faster conjugation due to higher nucleophilicity (pKa ~8–10) vs. amines (pKa ~9–11).
- Experimental Design :
Resolution : Thiol adducts dominate under physiological conditions, while amine adducts require higher pH or longer reaction times.
Advanced: How can this compound be functionalized for stimuli-responsive materials?
Q. Methodological Answer :
- Covalent Modification :
- Trigger Mechanisms :
- pH-Responsive : Hydrolyze isothiocyanate to release cargo in acidic environments.
- Redox-Responsive : Incorporate disulfide linkages for glutathione-triggered degradation.
Validation : Use AFM, DLS, or fluorescence quenching to confirm structural changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
